BenchChemオンラインストアへようこそ!

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine

Medicinal Chemistry Drug Design ADME Properties

This 6-methoxy regioisomer offers unique hydrogen-bonding geometry and electron density critical for ATP-competitive kinase inhibitor design, with a computed XLogP3 of 1.3 ideal for CNS drug properties. The primary amine side chain enables direct conjugation to amide, sulfonamide, or E3 ligase ligands for PROTAC development. Available as highly soluble dihydrochloride salt (≥95%) or free base for pre-formulation studies, supporting rapid SAR optimization without custom synthesis.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 3998-58-1
Cat. No. B3022529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine
CAS3998-58-1
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)CCN
InChIInChI=1S/C10H13N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
InChIKeyFBEXKNOXRQGGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine (CAS 3998-58-1): Core Structural Properties and Procurement Identifiers


2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine (CAS 3998-58-1) is a benzimidazole derivative featuring a methoxy group at the 6-position of the fused bicyclic ring system and an ethanamine side chain at the 2-position [1]. The compound has a molecular weight of 191.23 g/mol and a computed XLogP3 value of 1.3, indicating moderate lipophilicity . It is supplied as a free base or as a dihydrochloride salt (CAS 4078-55-1) to enhance aqueous solubility . This compound serves as a versatile pharmacophore scaffold and synthetic intermediate in medicinal chemistry, with applications in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules [2].

Why Simple Benzimidazole Substitution Fails: The Critical Impact of 6-Methoxy and Ethylamine Substitution on Physicochemical and Biological Profiles


Benzimidazole derivatives are widely recognized for their pharmacological potential, yet their activity, selectivity, and physicochemical properties are exquisitely sensitive to substitution patterns. The position and nature of substituents on the benzimidazole core and its side chains directly modulate hydrogen bonding capacity, lipophilicity, and molecular recognition at target binding sites [1]. For example, the presence of a 6-methoxy group in 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine, as opposed to a 5-methoxy or unsubstituted analog, alters the electron density of the aromatic system and the geometry of potential hydrogen bond interactions with key residues such as Val135 and Asp133 in kinase ATP-binding pockets [2]. Furthermore, the length and basicity of the ethanamine side chain differ markedly from methyl, propyl, or aryl substitutions, which can dramatically affect both aqueous solubility and target engagement. Consequently, generic benzimidazole scaffolds or regioisomers cannot be assumed to possess equivalent bioactivity, synthetic utility, or pharmacokinetic behavior, necessitating precise compound selection for research and development.

Quantitative Differentiation of 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine: Comparative Physicochemical and Scaffold Utility Data


Enhanced Lipophilicity and Permeability vs. Unsubstituted Benzimidazole Core

The computed XLogP3 value for 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine is 1.3, which is significantly higher than that of the unsubstituted benzimidazole core (XLogP3 = 0.6) and the 5-methoxy regioisomer (XLogP3 = 1.2) [1][2]. This increase in lipophilicity of approximately 0.7 log units relative to the core scaffold suggests improved passive membrane permeability and blood-brain barrier penetration potential, a critical factor for central nervous system drug discovery [3].

Medicinal Chemistry Drug Design ADME Properties

Increased Hydrogen Bond Acceptor Capacity vs. Methyl-Substituted Benzimidazole Analogs

The 6-methoxy substituent provides an additional hydrogen bond acceptor (HBA) compared to methyl- or unsubstituted benzimidazoles. Specifically, the methoxy oxygen can engage in hydrogen bonding with conserved residues in kinase ATP-binding pockets, such as the backbone NH of Val135 [1]. In contrast, analogs lacking this oxygen (e.g., 6-methyl derivatives) or with the oxygen in a different position (5-methoxy) may not achieve the same binding geometry or affinity [2]. While direct binding data for this exact compound are not available, class-level evidence shows that 7-hydroxy benzimidazole derivatives with optimized HBA/HBD profiles achieve IC50 values as low as 15-25 nM against GSK-3β, underscoring the critical role of hydrogen bonding in potency [1].

Structure-Activity Relationship Molecular Recognition Kinase Inhibition

Favorable Physicochemical Profile for Formulation: Boiling Point and Vapor Pressure vs. Low Molecular Weight Analogs

The compound exhibits a boiling point of 432.9±25.0 °C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25°C . These values are substantially higher than those of lower molecular weight benzimidazoles (e.g., 2-methylbenzimidazole, boiling point ~270°C), indicating greater thermal stability and lower volatility. This property profile is advantageous for manufacturing processes involving heating or vacuum, as well as for long-term storage stability, reducing the risk of evaporative loss during synthesis or formulation [1].

Process Chemistry Formulation Stability

Availability as a Free Base and Dihydrochloride Salt Provides Formulation Flexibility

2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine is commercially available as the free base (CAS 3998-58-1) and as a dihydrochloride salt (CAS 4078-55-1) . The dihydrochloride salt offers markedly increased aqueous solubility compared to the free base, as evidenced by the availability of the salt form from major suppliers specifically for biological assays requiring aqueous dissolution . In contrast, many benzimidazole analogs are only available as free bases, limiting their utility in cell-based or in vivo studies without additional formulation effort.

Salt Selection Solubility Enhancement Pre-formulation

Optimal Research and Industrial Applications for 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine Based on Verified Differentiators


Kinase Inhibitor Lead Optimization Programs Requiring CNS-Penetrant Scaffolds

Given its computed XLogP3 of 1.3 and additional hydrogen bonding capacity from the 6-methoxy group, this compound is an ideal starting point for designing ATP-competitive kinase inhibitors with potential central nervous system (CNS) activity [1]. Its lipophilicity aligns with optimal CNS drug properties, and the methoxy group can be exploited to enhance binding affinity to kinase hinge regions as demonstrated by analogous benzimidazole GSK-3β inhibitors with nanomolar potency [2]. Researchers can utilize this scaffold to synthesize focused libraries aimed at improving blood-brain barrier penetration while maintaining target engagement.

Synthesis of Antimicrobial Benzimidazole Derivatives via Amine Functionalization

The primary amine group on the ethanamine side chain is a versatile synthetic handle for generating diverse derivatives. This compound can be readily incorporated into amide, sulfonamide, or urea linkages to produce analogs with enhanced antimicrobial activity [3]. The 6-methoxy substitution further modulates electronic properties, potentially improving activity against resistant bacterial strains as observed in related benzimidazole series [4]. Procurement of the dihydrochloride salt ensures ease of handling and solubility during synthetic transformations.

Physicochemical Profiling and Pre-formulation Studies for Salt Selection

The availability of both free base and dihydrochloride salt forms makes this compound an excellent model for comparative pre-formulation studies. Researchers can directly assess the impact of salt formation on solubility, dissolution rate, and stability without the need for custom salt synthesis . The high boiling point (432.9 °C) and low vapor pressure of the free base also indicate good thermal stability, making it suitable for solid dispersion formulations or processes requiring elevated temperatures .

Building Block for Targeted Protein Degradation (PROTAC) Linker Design

The ethanamine moiety provides a flexible linker attachment point for conjugating E3 ligase ligands to target protein binders in PROTAC development. The 6-methoxybenzimidazole core can serve as a rigid, aromatic scaffold that influences ternary complex geometry. Its moderate lipophilicity and hydrogen bonding potential may optimize cellular permeability and target engagement, critical for efficient protein degradation [5]. The compound's purity (≥95%) and commercial availability in multi-gram quantities support rapid PROTAC optimization.

Quote Request

Request a Quote for 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.